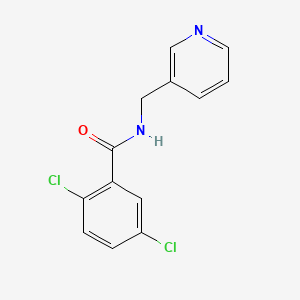

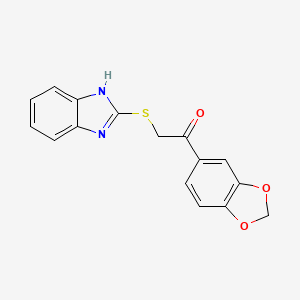

2,5-dichloro-N-(3-pyridinylmethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 2,5-dichloro-N-(3-pyridinylmethyl)benzamide often involves multistep reactions, including the use of thiocyanate, benzoyl chloride, and aminopyridine derivatives. For example, a synthesis process was described where N-(pyridine-2-ylcarbamothioyl)benzamide derivatives were synthesized through a reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. This process typically includes cyclization steps facilitated by oxidizing agents, such as copper(II) chloride, leading to the formation of complex cyclic systems (Adhami et al., 2014).

Molecular Structure Analysis

X-ray crystallography is often employed to determine the molecular structure of synthesized compounds. The crystal structure analysis can reveal the positions of atoms, bond lengths, bond angles, and dihedral angles, providing a clear depiction of the molecule's 3D configuration. For instance, the study by Artheswari et al. (2019) on a N-(pyridin-2-ylmethyl)benzamide derivative highlighted the orientation differences between the pyridine and benzene rings within the molecule, indicating the flexibility and potential interactions of the molecule based on its structural conformation (Artheswari et al., 2019).

Chemical Reactions and Properties

The chemical reactions involving compounds like 2,5-dichloro-N-(3-pyridinylmethyl)benzamide can vary widely, depending on the functional groups present and the reaction conditions. These compounds can undergo reactions typical for amides and halogenated aromatics, including nucleophilic substitution, cyclization, and coordination with metals to form complexes. The study by Adhami et al. (2014) demonstrated the formation of copper(II) complexes through the coordination of newly synthesized ligands, showing the chemical versatility of such compounds (Adhami et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline form, are crucial for understanding the behavior of chemical compounds under different conditions. These properties are influenced by the molecular structure, intermolecular forces, and the presence of functional groups. For example, the polymorphism study by Yanagi et al. (2000) on a similar benzamide compound showcased how different crystalline forms could exhibit unique thermal behaviors, highlighting the importance of physical property analysis in the development and characterization of new compounds (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and pH-dependence, are determined by the compound's molecular structure. Studies on benzamide derivatives and their complexes have revealed significant insights into their chemical behavior, such as the reactivity towards various reagents, stability under different conditions, and the potential for complex formation. The research by Adhami et al. (2014) on the cytotoxic activity of benzamide derivatives and their copper(II) complexes underlines the importance of chemical properties in understanding the compound's potential applications and interactions (Adhami et al., 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,5-dichloro-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-10-3-4-12(15)11(6-10)13(18)17-8-9-2-1-5-16-7-9/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLGJSSOJVXVCIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-(pyridin-3-ylmethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl [(2-oxo-1,3-benzoxathiol-5-yl)oxy]acetate](/img/structure/B5534867.png)

![N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5534879.png)

![N-(3-hydroxy-3-phenylpropyl)-N-methylimidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5534887.png)

amino]-4-methylpyrimidin-5-yl}ethanone](/img/structure/B5534889.png)

![3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5534897.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B5534908.png)

![N-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5534921.png)

![2-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B5534968.png)

![4-methyl-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5534978.png)